
Epigenetic factor-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epigenetic Factor-IN-1 is a small molecule inhibitor that targets specific proteins involved in the regulation of gene expression through epigenetic mechanisms Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence These changes are often mediated by chemical modifications to DNA and histone proteins, which can influence chromatin structure and gene accessibility
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Epigenetic Factor-IN-1 typically involves a multi-step organic synthesis process. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require the use of specific catalysts and solvents to achieve high yields and purity.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. This is achieved through reactions such as alkylation, acylation, and halogenation, which are carried out under controlled conditions to ensure the desired modifications.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound suitable for research and industrial applications.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, selection of appropriate solvents and catalysts, and implementation of efficient purification methods. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Epigenetic Factor-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may
Eigenschaften
Molekularformel |
C32H34FN5O6S2 |
|---|---|
Molekulargewicht |
667.8 g/mol |
IUPAC-Name |
diethyl 5-[[(2R)-2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C32H34FN5O6S2/c1-5-43-30(41)25-19(3)26(31(42)44-6-2)46-29(25)35-27(39)20(4)45-32-37-36-24(38(32)16-15-21-11-8-7-9-12-21)18-34-28(40)22-13-10-14-23(33)17-22/h7-14,17,20H,5-6,15-16,18H2,1-4H3,(H,34,40)(H,35,39)/t20-/m1/s1 |
InChI-Schlüssel |
CMUZVSLKBGFEBP-HXUWFJFHSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)[C@@H](C)SC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)C4=CC(=CC=C4)F |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


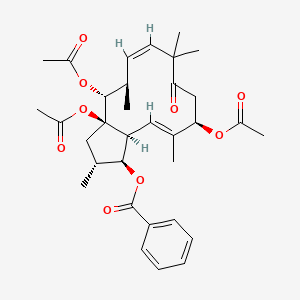

![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12382066.png)
![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)

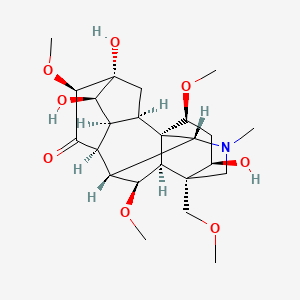
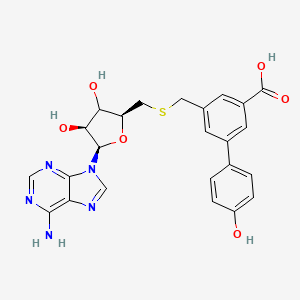
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)
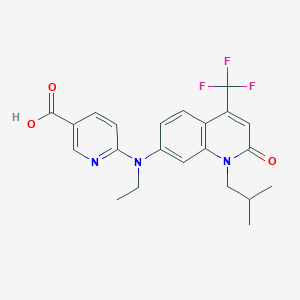


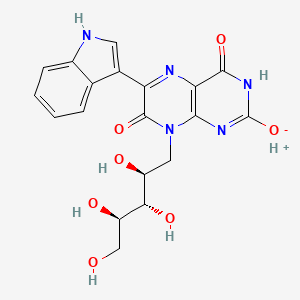

![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
